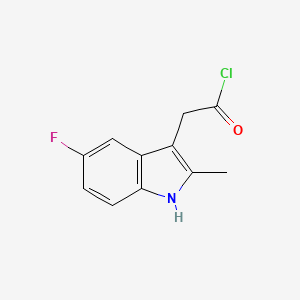

2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride

Description

Properties

IUPAC Name |

2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO/c1-6-8(5-11(12)15)9-4-7(13)2-3-10(9)14-6/h2-4,14H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAVTKNRFGCOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Basic Synthetic Route

The synthesis typically begins with commercially available 5-fluoroindole, which serves as the core heterocyclic scaffold. The initial step involves functionalizing this indole at the 3-position with an acetyl group, often through acylation of the indole nitrogen or at the 3-position itself, followed by conversion to the acyl chloride.

- 5-Fluoroindole

- Chloroacetyl chloride (or other acyl chlorides)

The general pathway involves:

- Step 1: Formation of 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid derivatives.

- Step 2: Conversion of these acids to their corresponding acyl chlorides.

Reaction Conditions and Optimization

Research indicates that the acylation of 5-fluoroindole with chloroacetyl chloride is most efficient under controlled conditions:

- Temperature: Typically maintained at or below 0°C to prevent side reactions and decomposition.

- Solvent: Anhydrous dichloromethane or chloroform is preferred for its inertness and good solubility.

- Base: Triethylamine or pyridine is used to neutralize the HCl generated and drive the reaction forward.

5-Fluoroindole + Chloroacetyl chloride → 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride

This reaction proceeds via nucleophilic attack of the indole nitrogen on the acyl chloride, facilitated by the base, yielding the acylated indole derivative.

Mechanistic Insights

The key mechanistic step involves nucleophilic acylation:

- The lone pair on the indole nitrogen attacks the electrophilic carbonyl carbon in chloroacetyl chloride.

- The reaction is facilitated by the base, which scavenges the HCl byproduct.

- The resulting intermediate is then converted to the acyl chloride through the removal of residual moisture and ensuring anhydrous conditions.

Advanced Synthetic Strategies and Improvements

Research articles and patents have explored more refined methods to improve yields and purity:

- Controlled temperature reactions at or below -10°C to suppress side reactions.

- Use of alternative solvents such as tetrahydrofuran (THF) for better solubility and reaction control.

- Sequential addition of chloroacetyl chloride to a cooled solution of indole to prevent over-acylation or formation of by-products.

Industrial Scale Synthesis and Yield Optimization

According to recent patents, notably US9102658B2, an improved process involves:

- Reacting a substituted indole derivative with 2-quinoline carboxaldehyde under acidic conditions at temperatures below 10°C to form an intermediate alcohol.

- Subsequent reduction of this intermediate to the desired acyl chloride derivative.

This approach enhances overall yield, often reaching 70-80%, and reduces impurities that are difficult to remove in traditional methods.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Conventional | 5-Fluoroindole | Chloroacetyl chloride + Triethylamine | Dichloromethane | 0°C or below | 60-70 | Standard acylation, high purity |

| Improved | 5-Fluoroindole | 2-Quinoline carboxaldehyde + reducing agents | Tetrahydrofuran | -10°C to 10°C | 70-80 | Multi-step with intermediate reduction |

| Patent-based | Substituted indole derivatives | Specific acylation and reduction steps | As specified | Controlled low temperatures | Up to 80 | Industrial scale, impurity control |

Research Findings and Validation

- The process described in US patent US9102658B2 demonstrates that the use of specific reaction conditions, such as temperature control and sequential steps, significantly enhances yield and purity.

- The method involving the reaction of indole derivatives with quinoline carboxaldehyde, followed by reduction, is particularly effective for synthesizing complex derivatives with high selectivity.

- Literature emphasizes the importance of anhydrous conditions and inert atmospheres to prevent hydrolysis of acyl chlorides, which can compromise yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acetyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.

Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Reduction Reactions: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Amides and Esters: Formed from substitution reactions.

Oxidized Indole Derivatives: Formed from oxidation reactions.

Reduced Indole Derivatives: Formed from reduction reactions.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride is its potential as an anticancer agent. Research indicates that derivatives of indole compounds, including this specific acetyl chloride, exhibit significant antitumor activity against various cancer cell lines.

Case Studies and Findings

- Antitumor Activity : A study highlighted the effectiveness of indole derivatives in treating solid tumors, specifically colon and lung cancers. The compound has been shown to enhance the effects of established chemotherapeutic agents like 5-fluorouracil when used in combination therapies .

- Cytotoxicity Evaluation : In vitro evaluations demonstrated that compounds related to 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride exhibited cytotoxic effects against human cancer cell lines, with IC50 values indicating moderate to high potency .

Synthesis Techniques

The synthesis of 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride can be accomplished through various methods, often involving microwave-assisted techniques that enhance yield and reduce reaction times.

Synthesis Overview

- Microwave-Assisted Synthesis : This method has been employed to produce a variety of indole derivatives, including the target compound. The application of microwave energy facilitates faster reactions and higher yields compared to traditional heating methods .

Drug Development

The compound serves as a precursor or intermediate in the synthesis of more complex pharmaceutical agents. Its unique structural features allow for modifications that can lead to new drug candidates with improved therapeutic profiles.

Potential Drug Candidates

- Indole Derivatives : The exploration of 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride has led to the discovery of new indole-based compounds that may possess enhanced biological activity against various targets, including those involved in cancer progression and inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds derived from 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride.

Key Insights

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. The acetyl chloride group can react with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs, focusing on substituents, functional groups, and physicochemical properties.

Table 1: Structural and Property Comparison of Indole Derivatives

Key Observations:

Methyl vs. Methoxy: Methyl groups (e.g., 2-Me) increase hydrophobicity, whereas methoxy groups (e.g., 5-OMe in ) improve solubility but reduce metabolic stability .

Functional Group Reactivity :

- Acetyl chloride derivatives (target and chloro analog) exhibit higher reactivity than esterified analogs, enabling efficient synthesis of amides or peptides .

- Oxoacetyl chloride () is more electrophilic due to the ketone group, making it suitable for ketone-based couplings .

Biological Implications: Fluorinated indoles (e.g., target compound) are prioritized in drug discovery for their resistance to oxidative metabolism, as seen in related 5-chloro-2-methylindole derivatives with documented antimicrobial activity . Amino-substituted esters () demonstrate the role of chiral centers in enhancing receptor specificity .

Biological Activity

2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride, a derivative of the indole family, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fluorine atom at the 5-position and an acetyl chloride functional group, which may enhance its reactivity and biological interactions. The following sections will explore its biological activity, including antiviral, anticancer, and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride is represented as follows:

Key Features

- Indole Core : The indole structure is significant due to its presence in various natural products and drugs.

- Fluorine Substitution : The fluorine atom may impart unique electronic properties, enhancing biological activity.

- Acetyl Chloride Group : This functional group can react with nucleophiles in biological systems, potentially modifying proteins and influencing their functions.

Anticancer Activity

The anticancer potential of 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride has been investigated in several studies. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through caspase activation pathways. It has been noted that indole derivatives can interact with DNA and inhibit cell proliferation .

- Case Studies : In vitro studies have demonstrated that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, modifications to the indole structure have resulted in enhanced activity against these cell lines .

Antimicrobial Activity

The antimicrobial properties of 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride are also noteworthy:

- Broad-Spectrum Activity : Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell walls or interfering with metabolic processes .

Comparative Table of Biological Activities

Synthesis and Applications

The synthesis of 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride typically involves the reaction of 5-fluoroindole derivatives with acetyl chloride. This compound serves as an intermediate for synthesizing more complex indole derivatives that may possess enhanced biological activities.

Case Studies

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of indole derivatives:

- Anticancer Studies : Modifications to the indole core have led to compounds with significantly improved anticancer properties compared to their parent structures.

- Antimicrobial Efficacy : Certain derivatives demonstrated superior activity against drug-resistant strains, suggesting potential therapeutic applications in treating infections caused by resistant pathogens .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetyl chloride in laboratory settings?

- Methodological Answer: The compound is synthesized via condensation of 5-fluoro-2-methyl-1H-indole-3-carboxaldehyde with chloroacetic acid derivatives. A typical protocol involves refluxing the aldehyde with chloroacetyl chloride in acetic acid, catalyzed by sodium acetate. Post-reaction, the product is purified by recrystallization using a DMF/acetic acid mixture to remove unreacted precursors . This method ensures high yield and purity, critical for downstream applications.

Q. What safety precautions are critical when handling this compound in experimental workflows?

- Methodological Answer: Due to its acetyl chloride group, the compound is highly reactive, corrosive, and moisture-sensitive. Key precautions include:

- Use of nitrile gloves, goggles, and a lab coat.

- Strict adherence to anhydrous conditions (e.g., dry solvents, inert gas atmosphere).

- Immediate neutralization of spills with sodium bicarbonate.

- Storage in sealed containers under nitrogen at –20°C.

Refer to GHS Category 1B (skin corrosion) and Category 1 (severe eye damage) guidelines .

Q. How is the compound characterized to confirm its structural integrity post-synthesis?

- Methodological Answer: Structural validation combines:

- 1H/13C NMR : To confirm indole proton environments and acetyl chloride moiety.

- Mass spectrometry (HRMS) : For molecular ion verification.

- FT-IR : To detect C=O stretching (~1750 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

Cross-referencing with literature data (e.g., similar indole derivatives) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer: Discrepancies (e.g., unexpected NMR splitting or IR peaks) require:

- X-ray crystallography : Single-crystal analysis using SHELX software for refinement .

- Alternative purification : Recrystallization in DMF/ethanol mixtures to isolate stereoisomers.

- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. What methodological approaches optimize the compound’s acylation efficiency in peptide coupling reactions?

- Methodological Answer: Optimization strategies include:

- Base selection : Use DMAP or TEA to activate the acetyl chloride group.

- Solvent choice : Anhydrous dichloromethane or THF minimizes hydrolysis.

- Kinetic monitoring : Track reaction progress via TLC or HPLC, adjusting stoichiometry if the electron-withdrawing fluorine substituent slows reactivity .

Q. How do steric and electronic effects of the 5-fluoro and 2-methyl groups influence reaction pathways?

- Methodological Answer:

- Electronic effects : The 5-fluoro group decreases electron density at C3, enhancing electrophilicity of the acetyl chloride.

- Steric effects : The 2-methyl group may hinder nucleophilic attack, requiring bulky amine catalysts (e.g., DIPEA) in coupling reactions.

- Experimental validation : Compare reaction rates with non-fluorinated/methylated analogs using kinetic assays .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer:

- Stabilization : Add molecular sieves to adsorb moisture.

- Lyophilization : Convert to a stable salt (e.g., sodium or ammonium derivatives) for storage.

- Periodic QC checks : Use HPLC to monitor purity and FT-IR to detect hydrolyzed byproducts (e.g., carboxylic acid formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.